

1,4-Oxathiane-2,6-dione IUPAC nomenclature and synonyms

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Compound of Interest

Compound Name: 1,4-Oxathiane-2,6-dione

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An In-Depth Technical Guide to 1,4-Oxathiane-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, nomenclature, synthesis, and reactivity of **1,4-oxathiane-2,6-dione**, a versatile heterocyclic compound with applications in organic synthesis and drug development.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is **1,4-oxathiane-2,6-dione**. Due to its historical and common usage in chemical literature and commerce, it is also known by a variety of synonyms. The most prevalent of these is Thiodiglycolic anhydride.

A comprehensive list of synonyms is provided below:

- Thiodiglycolic anhydride[1][2][3][4][5]
- 1-Oxa-4-thia-cyclohexan-2,6-dione[1][2]
- Thiodiacetic Acid Cyclic Anhydride[1]
- 2,2'-Thiodiglycolic Anhydride[1][5]

- 2,2'-Thiobisacetic Acid Cyclic Anhydride[1]
- NSC 147625[1][2][5]
- 2,6-dioxo-1,4-oxathiane[5]
- 2,2-Thiodiacetic acid anhydride[5]
- Acetic acid, 2,2'-thiobis-, cyclic anhydride[5]
- Acetic acid, thiodi-, cyclic anhydride[5]
- thiodiglycollic acid anhydride[6]
- <1,4>thioxane-2,5-dione[6]
- thiodiacetic anhydride[6]

Physicochemical Properties

This section summarizes the key physical and chemical properties of **1,4-oxathiane-2,6-dione**, essential for its handling, application in synthesis, and characterization.

Property	Value	Source
Molecular Formula	C ₄ H ₄ O ₃ S	[1][3]
Molecular Weight	132.14 g/mol	[1][7]
Appearance	White to off-white solid/fine crystals	[2][7]
Melting Point	94-97 °C	[2]
Boiling Point	341.8 °C at 760 mmHg	[2]
Density	1.468 g/cm ³	[2]
Flash Point	190.5 °C	[2]
Solubility	Soluble in polar organic solvents	[5]
CAS Number	3261-87-8	[1][3][4]

Experimental Protocols

Detailed methodologies for the synthesis of **1,4-oxathiane-2,6-dione** and a key reaction demonstrating its utility are provided below.

Synthesis of 1,4-Oxathiane-2,6-dione

Two common methods for the laboratory-scale synthesis of **1,4-oxathiane-2,6-dione** (Thiodiglycolic anhydride) are detailed here.

Method 1: From 2,2'-Thiodiacetic Acid using Acetic Anhydride

This protocol describes the dehydration of 2,2'-thiodiacetic acid using acetic anhydride to form the cyclic anhydride.

- Materials:
 - 2,2'-Thiodiacetic acid (3.0 g)

- Acetic anhydride (15 mL)
- Diethyl ether
- Procedure:
 - In a 50 mL round-bottom flask, suspend 3.0 g of 2,2'-thiodiacetic acid in 15 mL of acetic anhydride.
 - Heat the reaction mixture to 65 °C and maintain at reflux for 4 hours.
 - After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.
 - To the residue, add a suitable amount of diethyl ether and evaporate. Repeat this step 2-3 times to ensure the removal of residual acetic acid.
 - The resulting white solid powder is dried overnight at 40 °C to yield 2,2'-thiodiacetic anhydride (**1,4-oxathiane-2,6-dione**). This method has a reported yield of 98.7%.^[2]

Method 2: From 2,2'-Thiodiacetic Acid using Trifluoroacetic Anhydride

This method utilizes the potent dehydrating agent trifluoroacetic anhydride.

- Materials:
 - Trifluoroacetic anhydride
 - 2,2'-Thiodiacetic acid
 - Anhydrous petroleum ether (refrigerated)
 - Anhydrous diethyl ether (refrigerated)
- Procedure:
 - Vaporize trifluoroacetic anhydride in a suitable apparatus.
 - Preheat a suspended gas-solid reaction device to 55 °C.

- Introduce the vaporized trifluoroacetic anhydride into the bottom inlet of the reaction device.
- Once the internal temperature reaches 65 °C, cease heating and continue the introduction of vaporized trifluoroacetic anhydride for 1 hour.
- Stop the flow of trifluoroacetic anhydride and heating. Collect the solid product from the discharge port.
- Purify the solid product by washing once with 200 mL of refrigerated anhydrous petroleum ether, followed by a wash with 200 mL of refrigerated anhydrous diethyl ether to obtain pure thiodiglycolic anhydride. A yield of 98% has been reported for this method.

Ring-Opening Reaction: Synthesis of Erdosteine

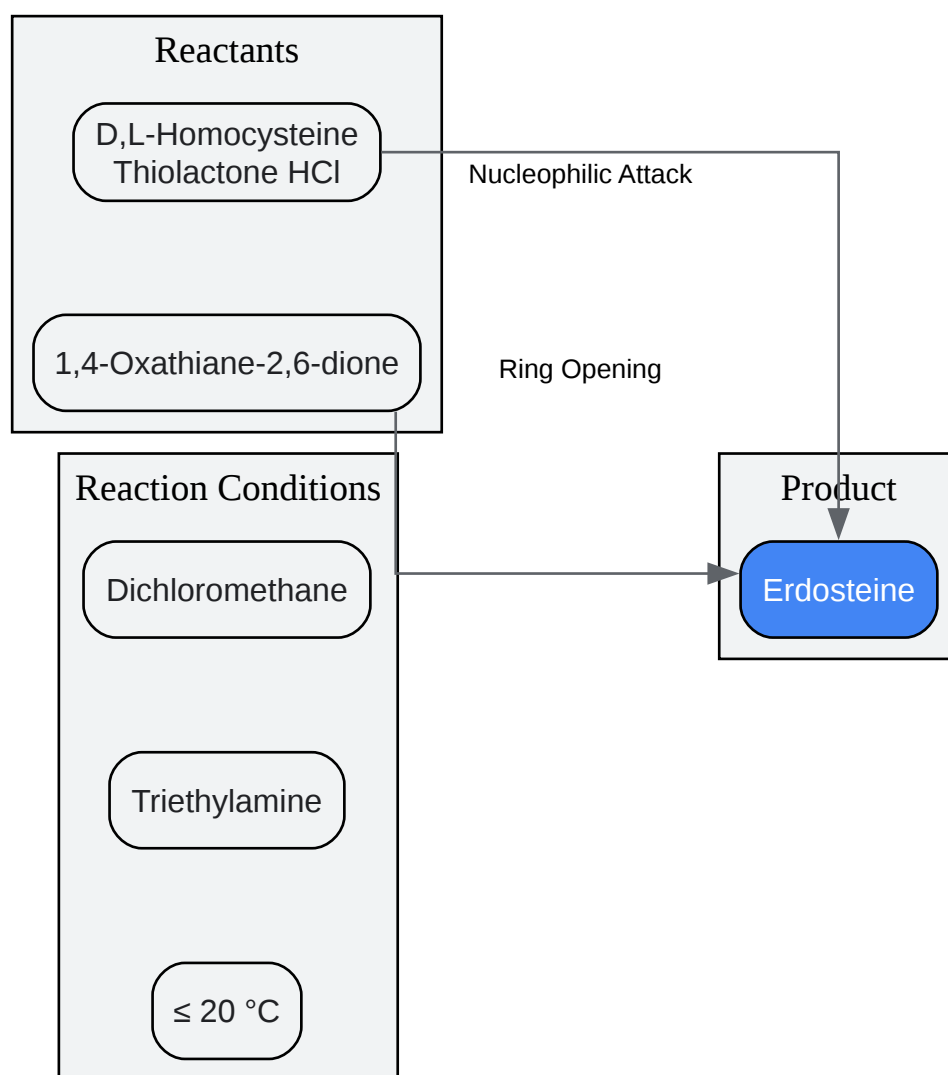
1,4-Oxathiane-2,6-dione serves as a key reagent in the synthesis of the mucolytic drug Erdosteine. This reaction exemplifies the ring-opening of the anhydride by a nucleophile (an amine).

- Materials:
 - D,L-Homocysteine thiolactone hydrochloride (153.6 g, 1 mole)
 - Dichloromethane (1200 mL)
 - Triethylamine (101.2 g, 1 mole)
 - **1,4-Oxathiane-2,6-dione** (132.2 g, 1 mole)
 - Ethanol (for recrystallization)
- Procedure:
 - Dissolve 153.6 g of D,L-homocysteine thiolactone hydrochloride in 1200 mL of dichloromethane in a reaction vessel.
 - Add 101.2 g of triethylamine to the solution while maintaining the temperature at or below 20 °C.

- Slowly add 132.2 g of **1,4-oxathiane-2,6-dione** to the reaction mixture.
- Stir the mixture at the same temperature for 12 hours.
- Upon completion of the reaction, cool the mixture and filter the precipitate.
- Recrystallize the crude product from ethanol to obtain pure Erdosteine. A yield of 89% has been reported for this process.^[1]

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic pathway for Erdosteine, highlighting the role of **1,4-oxathiane-2,6-dione**.



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Caption: Synthesis of Erdosteine from D,L-Homocysteine Thiolactone and **1,4-Oxathiane-2,6-dione**.

This guide provides foundational knowledge for professionals working with **1,4-oxathiane-2,6-dione**. For further in-depth understanding of its reactivity and applications, consulting the primary literature is recommended.

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